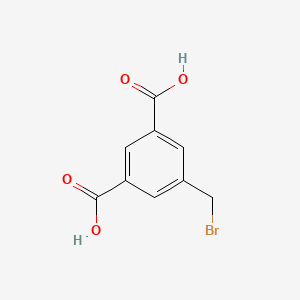

5-(Bromomethyl)isophthalic acid

Beschreibung

5-(Bromomethyl)isophthalic acid (C₉H₇BrO₄) is a brominated derivative of isophthalic acid, where a bromomethyl (-CH₂Br) group is substituted at the 5-position of the benzene ring. This compound is of significant interest in coordination chemistry, polymer synthesis, and pharmaceutical applications due to its dual carboxylic acid functionalities and reactive bromine substituent. The bromomethyl group enhances its utility as a building block for crosslinking reactions, metal-organic frameworks (MOFs), and bioactive molecules.

Eigenschaften

Molekularformel |

C9H7BrO4 |

|---|---|

Molekulargewicht |

259.05 g/mol |

IUPAC-Name |

5-(bromomethyl)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C9H7BrO4/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

InChI-Schlüssel |

YURYXANPFWEPEI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(Bromomethyl)isophthalic acid typically involves:

- Functionalization of isophthalic acid or its esters at the 5-position.

- Introduction of the bromomethyl group through bromination of a hydroxymethyl precursor.

- Hydrolysis of ester intermediates to yield the free acid.

The process often starts from 5-(hydroxymethyl)isophthalic acid esters , which are converted to the bromomethyl derivative through bromination reagents such as carbon tetrabromide and triphenylphosphine.

Synthesis of Dimethyl 5-(Bromomethyl)benzene-1,3-dioate (Ester Intermediate)

A key intermediate in the preparation is the dimethyl ester of 5-(bromomethyl)isophthalic acid:

- Starting from dimethyl 5-(hydroxymethyl)isophthalate , bromination is performed using carbon tetrabromide and triphenylphosphine in dichloromethane at 0°C.

- The reaction proceeds via the Appel reaction mechanism, converting the hydroxymethyl group to bromomethyl.

- After stirring for approximately 1.5 hours, the product is isolated by extraction, drying, and purification via silica gel chromatography.

- The yield of this step is reported to be high, around 88%, producing a white solid product suitable for further processing.

Reaction summary:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination | Carbon tetrabromide, triphenylphosphine, CH2Cl2, 0°C, 1.5 h | Dimethyl 5-(bromomethyl)isophthalate (88% yield) |

Hydrolysis to 5-(Bromomethyl)isophthalic Acid

The ester intermediate is then hydrolyzed to the free acid:

- Hydrolysis is typically carried out by refluxing the ester with a strong base such as 6N sodium hydroxide solution for 24 hours.

- After completion, the reaction mixture is cooled, and acidified with hydrochloric acid to precipitate the free acid.

- The solid is filtered, washed, and dried to yield 5-(bromomethyl)isophthalic acid with yields around 80%.

Hydrolysis reaction conditions:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Hydrolysis | 6N NaOH reflux 24 h, acidification with 6N HCl | 5-(Bromomethyl)isophthalic acid (80% yield) |

Alternative Preparation via Bromination of Isophthalic Acid

Another approach involves direct bromination of isophthalic acid or its salts to give 5-bromoisophthalic acid derivatives, which can be further modified or hydrolyzed to obtain the target compound:

- Bromination of isophthalic acid produces 5-bromoisophthalic acid and dibromo isomers.

- Hydrolysis in alkaline solution with copper catalysts at elevated temperatures (100–270°C) can yield high-purity 5-hydroxyisophthalic acid, which is a related compound and can be further functionalized to bromomethyl derivatives.

Analysis and Research Findings

Yield and Purity

Crystallization and Characterization

- The final acid product can be crystallized by dissolving in dimethylformamide and slow diffusion of diethyl ether, forming needle-like crystals suitable for X-ray crystallography.

- Structural studies confirm the integrity of the bromomethyl substituent and the isophthalic acid core.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Bromination of hydroxymethyl ester | Dimethyl 5-(hydroxymethyl)isophthalate | Carbon tetrabromide, triphenylphosphine, CH2Cl2, 0°C, 1.5 h | Dimethyl 5-(bromomethyl)isophthalate | 88 | Appel reaction; purification by chromatography |

| 2 | Hydrolysis of bromomethyl ester | Dimethyl 5-(bromomethyl)isophthalate | 6N NaOH reflux 24 h, acidify with 6N HCl | 5-(Bromomethyl)isophthalic acid | 80 | Precipitation and crystallization |

| 3 | Alternative bromination of isophthalic acid | Isophthalic acid | Bromination, alkaline hydrolysis with Cu catalyst, 100–270°C | 5-Bromoisophthalic acid derivatives | Variable | High purity products, industrial scale potential |

Analyse Chemischer Reaktionen

Types of Reactions

5-(Bromomethyl)isophthalic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.

Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Substitution: Various substituted isophthalic acid derivatives.

Oxidation: 5-Carboxyisophthalic acid.

Reduction: 5-Methylisophthalic acid.

Wissenschaftliche Forschungsanwendungen

5-(Bromomethyl)isophthalic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.

Biology: Investigated for its potential as a linker in bioconjugation reactions.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and polymeric materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(Bromomethyl)isophthalic acid depends on the specific application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the bromomethyl group is converted to a carboxylic acid group through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key structural analogues include:

Key Observations:

- This makes it suitable for covalent modifications in drug design (e.g., linking to thiazole groups as in ).

- Coordination Chemistry : Bromine's electronegativity and size influence metal-ligand interactions. For example, H₂HIPA forms 2D sql networks with Co(II) , while 5-bromoisophthalic acid may favor different coordination geometries due to steric and electronic effects .

- Thermal Stability : Alkyloxy derivatives like C₁₈ ISA exhibit high thermal stability (studied via ²H-NMR) , whereas brominated analogues may decompose at lower temperatures due to C-Br bond instability.

Biologische Aktivität

5-(Bromomethyl)isophthalic acid (H2ip-CH2Br) is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Structure and Properties

5-(Bromomethyl)isophthalic acid is a derivative of isophthalic acid, characterized by the presence of a bromomethyl group at the 5-position. This functional group plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 5-(bromomethyl)isophthalic acid can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds. This property is essential for synthesizing various biologically active compounds.

- Protein Kinase C (PKC) Modulation : Studies have indicated that derivatives of isophthalic acid can act as ligands for the C1 domain of PKC, a significant target in cancer therapy. Compounds with similar structures have been shown to modify PKC activation, influencing cellular signaling pathways related to cancer progression .

Case Studies

- Synthesis and Evaluation : A study demonstrated that derivatives of isophthalic acid could effectively displace radiolabeled phorbol esters from PKC at inhibition constants (K(i)) ranging from 200-900 nM. These findings suggest that 5-(bromomethyl)isophthalic acid and its derivatives may serve as valuable tools in cancer research .

- Fluorescent Antagonists : Research has explored the synthesis of fluorescent antagonists based on 5-(bromomethyl)isophthalic acid, which could be used to study G protein-coupled receptors (GPCRs) in living cells. These fluorescently labeled compounds allow for dynamic observation of receptor functions, providing insight into their roles in various biological processes .

- Pharmaceutical Applications : The compound has been identified as an intermediate in the synthesis of pharmaceutical agents, particularly those requiring bromomethyl functionalities for further modifications. Its application in drug development highlights its significance in medicinal chemistry.

Data Tables

| Property | Details |

|---|---|

| Chemical Name | 5-(Bromomethyl)isophthalic acid |

| CAS Number | 42268-88-2 |

| Molecular Formula | C10H9BrO4 |

| Biological Target | Protein Kinase C (PKC) |

| K(i) Values for PKC Binding | 200-900 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.